molecular formula C12H15NO2 B2439674 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 2103614-58-8

4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B2439674
M. Wt: 205.257
InChI Key: JJJBYLYEOSOSDJ-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQs are widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity, they are employed in medicinal chemistry . They are considered ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .


Synthesis Analysis

A simple and convenient synthesis of a similar compound, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Chemical Reactions Analysis

In recent years, considerable research interest has been witnessed toward synthesis of C (1)-substituted derivatives of tetrahydroisoquinolines, since they can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs), which include compounds like 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, have been identified as a 'privileged scaffold' in drug discovery, particularly for their anticancer and neuroprotective properties. These compounds were initially noted for their neurotoxicity but have since been recognized for their therapeutic potential, including the prevention of Parkinsonism and treatment of various cancers. The US FDA's approval of trabectedin, a THIQ derivative, for soft tissue sarcomas, underscores the milestone in anticancer drug discovery using this class of compounds. Their potential extends to treating infectious diseases, such as malaria, tuberculosis, and HIV-infection, offering a novel class of drugs with unique mechanisms of action (Singh & Shah, 2017).

Psychotropic Activity and Neuroprotection

Research on phosphorylated carboxylic acids, including derivatives of tetrahydroisoquinoline, has uncovered their psychotropic activity. Specific compounds within this class have shown to improve memory and learning, exhibit neuroprotective properties, and correct behavioral disorders in animal models of Alzheimer’s disease. These findings suggest an original mechanism of action that involves enhancing glutamatergic transmission, suggesting potential applications in neurodegenerative diseases and psychiatric conditions (Semina et al., 2016).

Organic Optoelectronics and OLED Applications

Beyond therapeutic applications, tetrahydroisoquinoline derivatives have found use in organic optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). The BODIPY-based materials, closely related to tetrahydroisoquinoline through their structural motifs and optoelectronic properties, serve as platforms for creating 'metal-free' infrared emitters. This highlights the versatility of the tetrahydroisoquinoline scaffold in applications beyond pharmacology, extending into materials science for electronic and photonic devices (Squeo & Pasini, 2020).

Future Directions

Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise . This suggests that there is ongoing interest in the development of new synthetic methods and potential applications for these compounds.

properties

IUPAC Name

4,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-7-3-4-9-10(5-7)8(2)6-13-11(9)12(14)15/h3-5,8,11,13H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJBYLYEOSOSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C2=C1C=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

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